1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazole ring is a five-membered ring with three nitrogen atoms. This compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of nickel catalysts.
Formation of the Triazole Ring:
Coupling of the Rings: The final step involves coupling the imidazole and triazole rings through an ethyl linker.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and triazole rings.
Common reagents and conditions used in these reactions include nickel catalysts, TBHP, and NaBH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets and pathways. The imidazole and triazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[2-(1-methylimidazol-2-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-13-5-3-10-8(13)2-4-14-6-7(9)11-12-14/h3,5-6H,2,4,9H2,1H3 |
InChI Key |
KOPQJWDPLVLHPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCN2C=C(N=N2)N |
Origin of Product |
United States |
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